1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy-methoxyphenyl group, and a pyrrolo[3,2-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid: A compound with a similar fluorophenyl group but different core structure.
3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines: Compounds with similar substituents but different backbone structures.
Uniqueness
1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17FN2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H17FN2O5/c1-29-17-8-11(2-7-16(17)25)14-9-18(26)23-19-15(21(27)28)10-24(20(14)19)13-5-3-12(22)4-6-13/h2-8,10,14,25H,9H2,1H3,(H,23,26)(H,27,28) |
InChI Key |
WLZNFEXISJNKNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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